N-Bromo-4,5-dichloro-6-pyridazone

Description

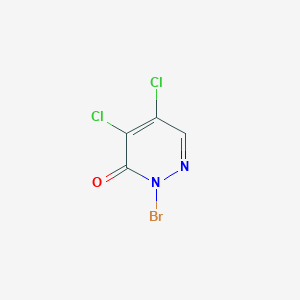

N-Bromo-4,5-dichloro-6-pyridazone is a chemical compound with the molecular formula C4HBrCl2N2O and a molecular weight of 243.87 g/mol It is a derivative of pyridazone, characterized by the presence of bromine and chlorine atoms at specific positions on the pyridazone ring

Properties

CAS No. |

51451-06-0 |

|---|---|

Molecular Formula |

C4HBrCl2N2O |

Molecular Weight |

243.87 g/mol |

IUPAC Name |

2-bromo-4,5-dichloropyridazin-3-one |

InChI |

InChI=1S/C4HBrCl2N2O/c5-9-4(10)3(7)2(6)1-8-9/h1H |

InChI Key |

XHKOHRYNMGDNIO-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN(C(=O)C(=C1Cl)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Detailed Preparation Steps

Starting Material Preparation

The precursor 4,5-dichloro-6-pyridazone is typically synthesized via chlorination of the pyridazone ring. For example, chlorination can be achieved by reacting pyridazone derivatives with chlorinating agents such as phosgene or thionyl chloride in the presence of catalysts like N,N-dimethylaminopyridine (DMAP) under controlled temperatures (20–105 °C).

Bromination Procedure

Bromination to introduce the N-bromo substituent is commonly performed using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under mild conditions to avoid ring degradation. The reaction is typically carried out in organic solvents like toluene or dichloromethane at temperatures ranging from 0 °C to room temperature.

One reported approach involves:

- Dissolving the 4,5-dichloro-6-pyridazone intermediate in anhydrous solvent.

- Adding a stoichiometric amount of brominating agent slowly with stirring.

- Monitoring the reaction progress by thin-layer chromatography (TLC) or HPLC.

- Quenching the reaction and isolating the product by filtration and recrystallization.

This method ensures selective bromination at the nitrogen atom without affecting the chloro substituents.

Representative Reaction Scheme

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Pyridazone + Phosgene, DMAP, Toluene, 20-105 °C, 3-5 h | Chlorination at positions 4 and 5 to form 4,5-dichloro-6-pyridazone intermediate | ~90-95 |

| 2 | 4,5-Dichloro-6-pyridazone + NBS, DCM, 0-25 °C, 2-4 h | Bromination at nitrogen to yield N-Bromo-4,5-dichloro-6-pyridazone | 70-80 |

| 3 | Purification: filtration, washing, recrystallization | Isolation of pure product | — |

Note: Reaction times and yields are approximate values based on literature synthesis reports and patent data.

Process Optimization and Scale-Up Considerations

- Catalyst choice: Use of DMAP enhances chlorination efficiency and selectivity.

- Temperature control: Maintaining 20-35 °C during chlorination prevents side reactions; bromination is favored at lower temperatures (0-25 °C) to avoid over-bromination.

- Solvent selection: Toluene and dichloromethane are preferred for their ability to dissolve intermediates and control reaction rates.

- Purification: Ethanol recrystallization after solvent removal improves product purity and yield.

Data Tables and Research Findings

Summary of Preparation Yields and Conditions

| Parameter | Chlorination Step | Bromination Step |

|---|---|---|

| Reagents | Phosgene, DMAP | N-Bromosuccinimide (NBS) |

| Solvent | Toluene | Dichloromethane (DCM) or Toluene |

| Temperature Range | 20-105 °C | 0-25 °C |

| Reaction Time | 3-5 hours | 2-4 hours |

| Yield (%) | 90-95 | 70-80 |

| Purification Method | Filtration, washing, solvent removal | Recrystallization from ethanol |

Analytical Data (Representative)

| Analysis Method | Observed Data | Notes |

|---|---|---|

| LC-MS (Molecular Ion) | m/z consistent with this compound | Confirms molecular weight |

| 1H NMR | Characteristic shifts for pyridazone protons and halogen substituents | Confirms substitution pattern |

| Melting Point | Consistent with literature values | Purity indicator |

Chemical Reactions Analysis

Types of Reactions

N-Bromo-4,5-dichloro-6-pyridazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the removal of the bromine or chlorine atoms, resulting in different derivatives.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce dehalogenated derivatives .

Scientific Research Applications

Metabolic Disorders

Research indicates that N-Bromo-4,5-dichloro-6-pyridazone and its derivatives can be utilized in the treatment of metabolic diseases modulated by thyroid hormone analogs. These include conditions such as obesity, hyperlipidemia, hypercholesterolemia, and diabetes. The compound has shown promise in developing pharmaceutical compositions aimed at these disorders, potentially aiding in the management of nonalcoholic steatohepatitis (NASH) and cardiovascular diseases .

Anticancer Activity

A significant area of investigation is the anticancer potential of this compound. Studies have demonstrated that derivatives of pyridazinone can exhibit potent activity against various cancer cell lines. For instance, compounds derived from this structure have been screened for their ability to inhibit key cellular pathways involved in tumor growth and metastasis, such as the vascular endothelial growth factor receptor (VEGFR) pathway .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have reported its efficacy against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves the inhibition of specific enzymes critical for bacterial survival .

Structure-Activity Relationship

The structure-activity relationship (SAR) studies indicate that modifications in the compound's structure can significantly impact its biological efficacy. For example, variations in halogen substitution patterns have been shown to enhance or diminish activity against specific targets, providing insights into the design of more effective derivatives .

Synthesis Techniques

Multiple synthetic routes have been developed for producing this compound. Common methods include:

- Condensation Reactions : These involve the reaction of appropriate precursors under controlled conditions to yield the desired pyridazinone structure.

- Halogenation : The introduction of bromine and chlorine atoms into the pyridazine ring enhances its reactivity and biological profile .

Case Studies

Several case studies highlight the successful application of this compound in drug development:

- A study demonstrated its effectiveness as a VEGFR inhibitor with IC50 values ranging from 60.70 to 1800 nM against various cancer cell lines .

- Another investigation focused on its role as an antibacterial agent against resistant strains, showcasing its potential in treating infections that are difficult to manage with conventional antibiotics .

Mechanism of Action

The mechanism of action of N-Bromo-4,5-dichloro-6-pyridazone involves its interaction with molecular targets through its bromine and chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, affecting their structure and function. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

1-Phenyl-4,5-dichloro-6-pyridazone: Similar in structure but with a phenyl group instead of a bromine atom.

4,5-Dichloro-6-pyridazone: Lacks the bromine atom present in N-Bromo-4,5-dichloro-6-pyridazone.

Uniqueness

The combination of these halogens allows for a broader range of chemical transformations and interactions with target molecules .

Biological Activity

N-Bromo-4,5-dichloro-6-pyridazone, also known as 6-bromo-4,5-dichloro-3(2H)-pyridazinone, is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article delves into its biological activity, synthesis methods, and potential applications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C4BrCl2N2O, with a molecular weight of approximately 243.87 g/mol. Its structure features a pyridazine core that includes bromine and chlorine substituents, which significantly influence its chemical reactivity and biological interactions.

Research indicates that this compound exhibits significant enzyme inhibition properties. It interacts with various biomolecules, particularly enzymes, by forming covalent bonds that alter their function. For instance, studies have shown that it can react with nucleophilic groups in proteins, leading to changes in enzymatic activity and cellular metabolism. The specific mechanism of action often involves modulation of key signaling pathways relevant to cancer and inflammatory responses.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. Notably, derivatives of this compound have demonstrated significant growth inhibition against various cancer cell lines. For example:

- Compound 10l showed a growth inhibition percentage (GI%) ranging from 62.21% to 100.14% against melanoma and non-small cell lung cancer (NSCLC) cells.

- Compound 17a exhibited notable inhibitory activity against the vascular endothelial growth factor receptor 2 (VEGFR-2), with an IC50 value ranging from 60.70 to 1800 nM .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values reported between 0.5 to 128 μg/mL .

Synthesis Methods

Various synthetic routes have been developed for the preparation of this compound. These methods often involve:

- Nucleophilic Substitution Reactions : Utilizing bromine and chlorine as leaving groups to facilitate the formation of the pyridazine ring.

- Cross-Coupling Techniques : Employing functionalized precursors to achieve regioselective synthesis with high yields .

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer activity of pyridazinone derivatives, this compound derivatives were evaluated against several cancer cell lines using MTT assays. The results indicated that specific modifications to the compound's structure could enhance its cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound derivatives demonstrated significant antibacterial activity against common pathogens. The study employed a broth microdilution method to determine MIC values and assess the potential for developing new antimicrobial agents based on this compound.

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C4BrCl2N2O |

| Molecular Weight | 243.87 g/mol |

| Anticancer GI% | 62.21% - 100.14% |

| Antimicrobial MIC Range | 0.5 - 128 μg/mL |

| VEGFR-2 IC50 | 60.70 - 1800 nM |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-Bromo-4,5-dichloro-6-pyridazone?

Methodological Answer: The synthesis of brominated pyridazone derivatives typically involves halogenation and cyclization steps. For example, bromo-substituted heterocycles like 6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine (CAS 438190-89-7) are synthesized via substitution reactions using brominating agents such as N-bromosuccinimide (NBS) in polar aprotic solvents like DMF or THF . For this compound, a plausible route could start with chlorination of pyridazinone followed by bromination at the N-position. Reaction optimization should focus on temperature control (e.g., 0–25°C), stoichiometric ratios (1:1.2 for bromine equivalents), and purification via recrystallization (e.g., using chloroform/methanol mixtures) to achieve >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Characterization should combine chromatographic and spectroscopic techniques:

- HPLC/GC : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to verify purity (>98%) .

- NMR/IR : H NMR (DMSO-d6) can confirm bromine and chlorine substitution patterns (e.g., δ 8.2–8.5 ppm for aromatic protons). IR spectroscopy identifies carbonyl (C=O) stretches near 1680 cm .

- Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak (e.g., [M+H] for CHBrClNO) .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer: Stability studies should assess:

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen (25–300°C) to determine decomposition temperatures.

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation, as brominated compounds often degrade under UV light .

- Solubility : Test solubility in DMSO, methanol, and chloroform for long-term storage (e.g., >10 mg/mL in DMSO at 25°C) .

Advanced Research Questions

Q. How does the bromine atom in this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer: The bromine atom at the N-position acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, in Pd-catalyzed cross-couplings, use Pd(PPh) (5 mol%), KCO (2 equiv), and aryl boronic acids in THF/HO (3:1) at 80°C for 12 hours. Monitor reaction progress via TLC (ethyl acetate/hexanes, 1:1). The electronegative chlorine atoms at positions 4 and 5 may sterically hinder reactivity, requiring optimized ligand systems (e.g., XPhos) .

Q. Can computational modeling predict the electronic effects of this compound in catalytic applications?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:

- Electrostatic Potential Maps : Identify electron-deficient regions for nucleophilic attack.

- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict charge-transfer interactions.

- Substitution Barriers : Compare activation energies for bromine vs. chlorine substitution. Software like Gaussian 16 or ORCA can be used, referencing PubChem data for initial structural inputs .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

Methodological Answer:

- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., EGFR kinase) using fluorescence-based assays (IC determination).

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose ranges of 1–100 μM.

- ADMET Prediction : Employ SwissADME or ADMETLab to predict bioavailability, CYP450 interactions, and toxicity .

Q. How should researchers mitigate hazards when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation (GHS Category 2A for eye/skin irritation) .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.